![molecular formula C19H21N3O4S B2796165 4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899993-45-4](/img/structure/B2796165.png)
4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Description
4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Antiparasitic and Antiprotozoal Activity
Research indicates that certain thieno[2,3-d]pyrimidin-4(3H)-ones, which share a structural resemblance with the query compound, have shown promising antiparasitic and antiprotozoal activities. These compounds, containing benzimidazole rings, were synthesized and tested against Trichinella spiralis and protozoa, showing higher activity in some cases than the standard treatment, albendazole. This suggests potential applications in developing novel antiparasitic agents (Mavrova et al., 2010).
Antibacterial and Anticancer Properties
Further research into pyrimidine derivatives, specifically those combined with thiazolidinone, demonstrated both antimicrobial and anticancer potential. These synthesized compounds were effective against various microbial strains and showed promising anticancer activity against HeLa cervical cancer cell lines, indicating the broader therapeutic potential of pyrimidine-based compounds (Verma & Verma, 2022).
Antituberculosis Agents
Another study focused on thiadiazole derivatives, including those with nitrobenzylthio substitutions, evaluated against Mycobacterium tuberculosis. This work emphasizes the significance of structural modifications in enhancing antituberculosis activity, potentially guiding future research on related compounds (Foroumadi et al., 2004).
properties
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-19-20-18(27-12-13-6-8-14(9-7-13)22(24)25)16-4-1-5-17(16)21(19)11-15-3-2-10-26-15/h6-9,15H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWKFNBQUZHTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
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